molecular formula C10H7ClO3 B1268823 6-Chloro-2H-chromene-3-carboxylic acid CAS No. 83823-06-7

6-Chloro-2H-chromene-3-carboxylic acid

Cat. No. B1268823
CAS RN: 83823-06-7
M. Wt: 210.61 g/mol
InChI Key: ZRCGKWSNRRTAJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including those related to 6-Chloro-2H-chromene-3-carboxylic acid, involves various strategies. One approach is the solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade, which represents a novel method for constructing the chromene scaffold with high efficiency (Zhou et al., 2018). Additionally, rapid synthesis methods have been developed for related compounds, utilizing reactions like the Vilsmeier reaction followed by oxidation to achieve the desired chromene structures (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including those similar to 6-Chloro-2H-chromene-3-carboxylic acid, has been extensively studied. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the detailed structural features. For example, the structure of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, was elucidated, highlighting the monoclinic space group and specific unit cell dimensions, which provide insights into the structural characteristics of these compounds (Barili et al., 2001).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensations, cyclizations, and substitutions, which are pivotal in the synthesis of complex chromene-based structures. For instance, the Suzuki–Miyaura cross-coupling followed by oxidative lactonization has been utilized for synthesizing benzo[c]chromene derivatives, demonstrating the chemical reactivity and potential for functionalization of the chromene core (Singha et al., 2013).

Physical Properties Analysis

The physical properties of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the chromene ring system and the presence of substituents significantly affect these properties. The crystal structures of some derivatives have been determined, revealing details about intermolecular interactions and molecular packing (Wen et al., 2008).

Scientific Research Applications

6-Chloro-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 83823-06-7 . It’s a powder with a molecular weight of 210.62 and a melting point of 244-246 degrees .

The compound belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have a simple structure, mild adverse effects, and versatile biological profiles . They are synthesized through several routes and exhibit unusual activities by multiple mechanisms .

  • Anticancer Activity : Some 2H/4H-chromene analogs have shown promising anticancer activity .
  • Anticonvulsant Activity : They have been used in the development of anticonvulsant drugs .
  • Antimicrobial Activity : Certain 2H/4H-chromene compounds have demonstrated antimicrobial activity against different strains .
  • Anticholinesterase Activity : Some compounds have shown anticholinesterase activity, which could be useful in the treatment of Alzheimer’s disease .
  • Antidiabetic Activity : Some 2H/4H-chromene compounds have shown potential in the treatment of diabetes .
  • Antituberculosis Activity : Certain compounds have shown activity against tuberculosis .
  • Synthetic Applications : The compound can be used in synthetic applications and further derivatization of 2H-chromene-3-carboxylic acids . The isolation and identification of a five-membered rhodacycle, as well as theoretical studies for reasoning a plausible Rh­ (III)–Rh­ (V)–Rh­ (III) process, have also been discussed .

  • Rhodium (III)-Catalyzed C-H Activation : A solvent-controlled and rhodium (III)-catalyzed C-H activation/ [3 + 3] annulation sequence enables an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones as a three-carbon source .

  • Synthetic Applications : This compound can be used in synthetic applications and further derivatization of 2H-chromene-3-carboxylic acids . The isolation and identification of a five-membered rhodacycle, as well as theoretical studies for reasoning a plausible Rh­ (III)–Rh­ (V)–Rh­ (III) process, have also been discussed .

  • Rhodium (III)-Catalyzed C-H Activation : A solvent-controlled and rhodium (III)-catalyzed C-H activation/ [3 + 3] annulation sequence enables an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones as a three-carbon source .

Safety And Hazards

“6-Chloro-2H-chromene-3-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

6-chloro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGKWSNRRTAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344444
Record name 6-Chloro-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2H-chromene-3-carboxylic acid

CAS RN

83823-06-7
Record name 6-Chloro-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2H-chromene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TO Olomola, LO Olasunkanmi, JO Fadakinni… - Manila Journal of …, 2019 - dlsu.edu.ph
… 6-Chloro-2H-chromene-3-carboxylic acid 3b (200 mg, 0.95 mmol) and DCC (215 mg, 1.05 mmol) were dissolved in 5 mL of dichloromethane and allowed to cool in an ice bath for 30 …
Number of citations: 1 www.dlsu.edu.ph
TO Olomola, M Tukulula, R Klein, PT Kaye - Tetrahedron, 2015 - Elsevier
Reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous KOH provides convenient and chemoselective one-pot access to 2H-chromene-3-carboxylic …
Number of citations: 4 www.sciencedirect.com
GQ Xiao, BX Liang, SH Chen, TM Ou… - Archiv der …, 2012 - Wiley Online Library
… The basic hydrolysis of 2a provided 6-chloro-2H-chromene-3-carboxylic acid (2b). 3-Nitrochromans (3a–3b) were prepared by the reduction of 1a–b with NaBH 4 . N-(6-Chlorochroman-…
Number of citations: 39 onlinelibrary.wiley.com
TO Johnson, Y Hua, HT Luu, EL Brown… - Journal of medicinal …, 2002 - ACS Publications
… Compound 17 was prepared according to the representative experimental, using 6-chloro-2H-chromene-3-carboxylic acid. H NMR (CDCl 3 ): δ 8.61 (1H, d, J = 5.1), 7.18−7.09 (3H, m), …
Number of citations: 51 pubs.acs.org

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